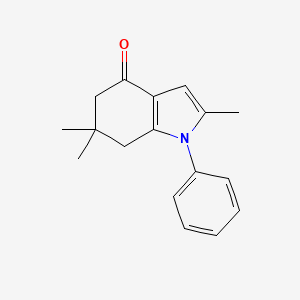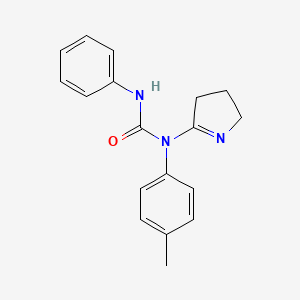
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
合成路线和反应条件
2,6,6-三甲基-1-苯基-6,7-二氢-1H-吲哚-4(5H)-酮的合成通常涉及多步有机反应。一种常见的方法可能包括在酸性或碱性条件下对适当的先驱体进行环化。反应条件,如温度、溶剂和催化剂,会显著影响最终产物的产率和纯度。
工业生产方法
在工业环境中,该化合物的生产很可能涉及优化反应条件,以最大程度地提高产率并降低成本。这可能包括使用连续流动反应器、高通量催化剂筛选和先进的纯化技术。
化学反应分析
反应类型
2,6,6-三甲基-1-苯基-6,7-二氢-1H-吲哚-4(5H)-酮可以发生多种化学反应,包括:
氧化: 此反应可以在分子中引入含氧官能团。
还原: 此反应可以去除含氧官能团或还原双键。
取代: 此反应可以用另一种官能团取代一种官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常见的还原剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常见的试剂包括卤素(例如,氯、溴)和亲核试剂(例如,胺、醇)。
主要产物形成
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或醛,而还原可能产生醇或烷烃。
科学研究应用
化学: 用作有机合成中的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医学: 研究其潜在的治疗效果。
工业: 用于开发新材料或作为其他化合物的先驱。
作用机理
2,6,6-三甲基-1-苯基-6,7-二氢-1H-吲哚-4(5H)-酮的作用机制将取决于其具体应用。在生物学背景下,它可能与特定的分子靶点(如酶或受体)相互作用,以发挥其作用。所涉及的途径可能包括信号转导、基因表达或代谢过程。
作用机制
The mechanism of action of 2,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indol-4(5H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
类似化合物
吲哚: 吲哚家族的母体化合物。
2-甲基吲哚: 吲哚的甲基化衍生物。
1-苯基吲哚: 吲哚的苯基取代衍生物。
独特性
2,6,6-三甲基-1-苯基-6,7-二氢-1H-吲哚-4(5H)-酮由于其特定的取代模式而具有独特性,这会影响其化学反应性和生物活性。与其他吲哚衍生物相比,它可能表现出不同的性质和应用。
属性
CAS 编号 |
57663-14-6 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
2,6,6-trimethyl-1-phenyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C17H19NO/c1-12-9-14-15(10-17(2,3)11-16(14)19)18(12)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3 |
InChI 键 |
DGMKAUAWYOJTDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1C3=CC=CC=C3)CC(CC2=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)

![methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12136920.png)
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12136933.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136942.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)
![(5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12136950.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12136952.png)

![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)
![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)

